molecular formula C11H14BrCl2NO B1374866 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride CAS No. 1220018-77-8

4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride

Cat. No.: B1374866
CAS No.: 1220018-77-8
M. Wt: 327.04 g/mol
InChI Key: NSPKIDBMKZUYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H14BrCl2NO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride typically involves the reaction of 2-bromo-4-chlorophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can undergo oxidation reactions to form corresponding oxidized products.

    Reduction Reactions: The compound can be reduced to form different reduced derivatives.

Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation .

Scientific Research Applications

4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

4-(2-bromo-4-chlorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO.ClH/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPKIDBMKZUYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.